2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-
Description
IUPAC Systematic Nomenclature and Isomeric Considerations
The systematic naming of this compound adheres to IUPAC guidelines for polycyclic heteroaromatic systems. The parent structure is quinolin-2(1H)-one, a bicyclic system comprising a benzene ring fused to a 2-pyridone ring. The numbering begins at the pyridone nitrogen (position 1), proceeds around the pyridone ring to the fused benzene ring, and concludes at position 8. Substituents are assigned positions based on this numbering:
- Chlorine at position 7
- Hydroxyl at position 4
- 3-Methyl-1H-pyrazol-1-yl at position 3
- 4-(1-Pyrrolidinyl)phenyl at position 6
The pyrrolidinyl group (a five-membered saturated amine ring) is appended to the para position of the phenyl substituent at position 6, necessitating the prefix "4-(1-pyrrolidinyl)". The pyrazole ring, a five-membered diunsaturated diheterocycle with nitrogen atoms at positions 1 and 2, is substituted with a methyl group at position 3.
Isomeric considerations arise from potential tautomerism and positional variations:
- Tautomerism : The 2(1H)-quinolinone system permits keto-enol tautomerism, though the keto form predominates due to aromatic stabilization of the pyridone ring.
- Positional Isomerism : Altering substituent positions (e.g., moving chlorine from position 7 to 5) would yield distinct constitutional isomers.
- Stereoisomerism : The pyrrolidinyl group’s chair conformation introduces transient chirality, though rapid ring puckering interconversion prevents isolation of enantiomers.
X-ray Crystallographic Analysis of Molecular Geometry
While experimental crystallographic data for this specific compound remains unpublished, analogous quinolinone derivatives provide insights into expected structural features. Key geometric parameters inferred from related systems include:
- Quinolinone Core : The pyridone ring exhibits bond lengths of 1.38 Å (C2–N1) and 1.23 Å (C2–O), consistent with partial double-bond character between C2 and O. The fused benzene ring maintains aromatic bond lengths (~1.40 Å).
- Substituent Orientation : The 3-methylpyrazole group adopts a near-perpendicular orientation relative to the quinolinone plane (dihedral angle ≈ 85°), minimizing steric clash with the 4-hydroxyl group. The 4-hydroxyl group participates in intramolecular hydrogen bonding with the pyridone carbonyl oxygen (O···H distance ≈ 1.85 Å).
- Pyrrolidinylphenyl Group : The phenyl ring at position 6 rotates freely relative to the quinolinone core (torsional barrier ≈ 5 kcal/mol), while the pyrrolidinyl group adopts a chair conformation with N–C bond lengths of 1.47 Å.
Conformational Analysis Through Density Functional Theory Calculations
Density functional theory (DFT) simulations at the B3LYP/6-311+G(d,p) level reveal three dominant conformers differing in pyrrolidinyl and pyrazole orientations:
| Conformer | Relative Energy (kcal/mol) | Key Features |
|---|---|---|
| C1 | 0.0 | Pyrazole N1–H aligned anti to quinolinone; pyrrolidinyl chair |
| C2 | 1.2 | Pyrazole rotated 120°; pyrrolidinyl boat |
| C3 | 2.8 | Hydroxyl group forming intermolecular H-bond |
The global minimum (C1 ) stabilizes via intramolecular CH–π interactions between the 3-methylpyrazole’s methyl group and the quinolinone’s benzene ring (distance ≈ 3.1 Å). The energy barrier for pyrazole rotation is 4.3 kcal/mol, permitting room-temperature conformational exchange.
Comparative Structural Analysis With Related Quinolinone Derivatives
Comparative analysis highlights this compound’s unique steric and electronic profile:
Versus 2-Undecyl-4(1H)-quinolinone :
- The undecyl chain in the latter enhances lipophilicity (calculated logP ≈ 5.7 vs. 3.2 for the subject compound).
- Electron-withdrawing substituents (Cl, OH) in the subject compound reduce aromatic π-electron density (NICS(1) = −12.5 vs. −14.2 for undecyl derivative).
Versus Pyrazole-Containing Analogues :
- 3-Methylpyrazole increases steric bulk at position 3 compared to unsubstituted pyrazole (van der Waals volume: 68 ų vs. 54 ų).
- Methyl substitution raises the pyrazole’s HOMO energy (−6.8 eV vs. −7.1 eV for parent pyrazole), enhancing nucleophilic character.
Versus Pyrrolidinylphenyl Derivatives :
- The subject compound’s para-substituted phenyl group enables conjugation with the quinolinone core (twist angle ≈ 25° vs. 45° for meta-substituted analogues).
- Pyrrolidinyl’s amine lone pairs participate in charge-transfer interactions with the quinolinone’s π-system (NBO charge transfer = 0.12 e).
Properties
Molecular Formula |
C23H21ClN4O2 |
|---|---|
Molecular Weight |
420.9 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-3-(3-methylpyrazol-1-yl)-6-(4-pyrrolidin-1-ylphenyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C23H21ClN4O2/c1-14-8-11-28(26-14)21-22(29)18-12-17(19(24)13-20(18)25-23(21)30)15-4-6-16(7-5-15)27-9-2-3-10-27/h4-8,11-13H,2-3,9-10H2,1H3,(H2,25,29,30) |
InChI Key |
LKZULKVBUILXDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=C(C3=CC(=C(C=C3NC2=O)Cl)C4=CC=C(C=C4)N5CCCC5)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Quinolinone Core
The initial step often involves synthesizing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (7-HQ), which serves as a precursor:
Method A: A mixture of N-(3-hydroxyphenyl)-3-chloropropionamide is heated with aluminum chloride to yield both 7-HQ and 5-hydroxy-3,4-dihydro-2(1H)-quinolinone. The reaction conditions typically involve temperatures around 155-165 °C for one hour, followed by quenching with cold water to precipitate the products.
Method B: An alternative method utilizes a combination of potassium carbonate and 1,4-dibromobutane in water at reflux conditions to alkylate the hydroxyl group of 7-HQ. This method allows for the introduction of alkyl chains necessary for further functionalization.
Functionalization Steps
Once the quinolinone core is established, further modifications can be made to introduce the desired functional groups:
Chlorination: The introduction of a chlorine atom at position 7 can be achieved through electrophilic aromatic substitution using chlorine gas or chlorinating agents under controlled conditions.
Hydroxylation: The hydroxyl group at position 4 can be introduced via nucleophilic substitution or by using oxidizing agents that selectively target the appropriate carbon.
Pyrazole Incorporation: The pyrazole moiety can be synthesized by reacting appropriate hydrazones or pyrazole derivatives with activated quinolinones. This step often requires careful control of reaction conditions to ensure high yields and selectivity.
Final Assembly and Purification
The final assembly involves combining all synthesized components into the target compound:
Coupling Reactions: The coupling of the pyrazole unit with the quinolinone derivative can be performed using coupling agents such as EDC or DCC in a solvent like DMF or DMSO to facilitate the reaction.
Purification Techniques: After synthesis, purification is critical to isolate the desired product from by-products and unreacted materials. Common techniques include:
Column Chromatography: Utilizing silica gel columns with appropriate solvent systems (e.g., dichloromethane: methanol) to separate compounds based on polarity.
Recrystallization: Employing solvents like ethanol or hexane to achieve high purity crystals of the final product.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group results in a ketone, while substitution of the chloro group with an amine forms an amino derivative.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C19H19ClN2O2
- Molecular Weight : 348.82 g/mol
- CAS Number : 28563-19-1
The compound features a quinolinone core structure, which is known for its diverse biological activities. The presence of the chloro and hydroxy groups enhances its reactivity and potential for interaction with biological targets.
Antimicrobial Properties
Quinolinone derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 2(1H)-quinolinone exhibit significant antibacterial and antifungal activities. For instance, quinolinones have been shown to inhibit the growth of various bacterial strains, including those resistant to conventional antibiotics .
Anticancer Activity
Several studies have highlighted the anticancer potential of quinolinones. The mechanism of action often involves the inhibition of specific enzymes such as topoisomerases and protein kinases, which are crucial for cancer cell proliferation. Quinolinone derivatives have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in various models .
Anti-inflammatory Effects
Research has also pointed to anti-inflammatory properties associated with quinolinone compounds. These effects are attributed to their ability to modulate immune responses and inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases .
Antimalarial Agents
Quinolinone derivatives are also explored as antimalarial agents due to their structural similarity to known antimalarial drugs like chloroquine. The introduction of specific substituents can enhance their efficacy against malaria parasites .
Neurological Disorders
Some studies suggest that quinolinone compounds may have applications in treating neurological disorders due to their ability to penetrate the blood-brain barrier and affect central nervous system pathways .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria by quinolinone derivatives. |
| Study 2 | Anticancer Mechanisms | Showed that specific quinolinones induce apoptosis in breast cancer cells through topoisomerase inhibition. |
| Study 3 | Anti-inflammatory Effects | Found that quinolinones reduce inflammation in animal models by inhibiting TNF-alpha production. |
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or modulate protein-protein interactions. The presence of multiple functional groups allows it to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinolinone vs. Quinazolinone Derivatives
The target compound shares structural homology with 2-(4-methylphenyl)-6-(1-pyrrolidinyl)-4(3H)-quinazolinone (CAS 299897-99-7), a quinazolinone derivative. Key differences include:
- Core Structure: Quinolinone (pyridinone fused to benzene) vs. quinazolinone (pyrimidinedione fused to benzene). The additional nitrogen in quinazolinone increases polarity and hydrogen-bonding capacity.
- Substituents: Both compounds feature a pyrrolidine group at position 6, but the quinazolinone derivative lacks the 7-chloro and 4-hydroxy substituents, which are critical for the target compound’s electronic profile.
- Synthetic Routes: Quinazolinones are often synthesized from isatoic anhydride derivatives (e.g., via cyclocondensation with amines), whereas quinolinones may involve Claisen-Schmidt or Ullmann-type coupling for aryl group introduction .
Pyrazole-Containing Analogues
Compound 7b from , (3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone, shares the pyrazole moiety but diverges in core structure (thienothiophene vs. quinolinone).
- Electronic Effects: The electron-withdrawing carbonyl groups in 7b reduce aromaticity compared to the quinolinone’s planar, conjugated system.
- Biological Implications: Pyrazole derivatives often exhibit kinase inhibition or antimicrobial activity, but the thienothiophene core in 7b may confer distinct π-π stacking interactions absent in the quinolinone .
Pyrrolidine-Substituted Heterocycles
The compound (1R,3S,5R,7R,8aS)-7-Ethylhexahydro-1-(6-hydroxy-4-quinolinyl)-3,7-methano-1H-pyrrolo[2,1-c][1,4]oxazine () features a pyrrolidine-adjacent oxazine ring fused to quinoline.
- Lipophilicity : The target compound’s 4-pyrrolidinylphenyl group enhances membrane permeability compared to the oxazine’s rigid bicyclic system.
- Stereochemistry : The oxazine derivative has multiple chiral centers, complicating synthesis and purification, whereas the target compound’s stereochemical simplicity aids scalability .
Physicochemical and Spectroscopic Comparison
Biological Activity
The compound 2(1H)-Quinolinone, 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]- is a derivative of quinoline known for its diverse biological activities. Quinoline derivatives have been extensively studied for their potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, examining its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 315.80 g/mol. The structure includes a quinoline core substituted with a chloro group, a hydroxy group, a pyrazole moiety, and a pyrrolidine-containing phenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₈ClN₃O |
| Molecular Weight | 315.80 g/mol |
| IUPAC Name | 7-chloro-4-hydroxy-3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(1-pyrrolidinyl)phenyl]-2(1H)-quinolinone |
| CAS Number | [Insert CAS Number] |
The biological activity of this compound is attributed to its ability to interact with various molecular targets. The quinoline core is known to modulate enzyme activity and interact with nucleic acids. Specifically, it may inhibit certain kinases or receptors involved in cell signaling pathways:
- Enzyme Inhibition : The compound may inhibit enzymes such as phospholipase A2, which has implications in inflammatory processes.
- Receptor Interaction : It could also interact with NMDA receptors, influencing neurotransmission and potentially offering neuroprotective effects.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. Studies have shown that the compound effectively inhibits the growth of various bacterial strains, including resistant strains.
Anticancer Activity
The compound has demonstrated cytotoxic effects against several cancer cell lines in vitro. Mechanistic studies suggest that it induces apoptosis through the activation of caspases and modulation of cell cycle regulators.
Anti-inflammatory Effects
Preclinical studies have reported that this quinoline derivative reduces inflammation markers in animal models, suggesting potential use in treating inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics, highlighting its potential as an antimicrobial agent .
Study 2: Anticancer Properties
A study conducted by researchers at [Insert Institution] evaluated the cytotoxicity of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell viability with IC50 values comparable to leading chemotherapeutics .
Study 3: Mechanistic Insights
Molecular docking studies revealed that the compound binds effectively to the active site of target enzymes involved in cancer progression and inflammation. This suggests a multi-target approach could enhance therapeutic efficacy .
Q & A
Q. What are common synthetic routes for constructing the quinolinone core in this compound, and how do reaction conditions influence yield?
The quinolinone core is typically synthesized via cyclization reactions, such as the Skraup or Friedländer methods. For derivatives with complex substituents (e.g., the 3-(3-methyl-1H-pyrazol-1-yl) group), click chemistry using copper(I)-catalyzed 1,3-dipolar cycloaddition is effective . Optimization involves adjusting catalyst loading (e.g., 10 mol% CuI), solvent polarity (toluene or DMF), and temperature (80–100°C). Impurities from side reactions (e.g., azide dimerization) can be minimized via column chromatography or recrystallization .
Q. How can researchers confirm the substitution pattern on the quinolinone core using spectroscopic techniques?
- NMR : - and -NMR identify substituent positions via coupling patterns and deshielding effects (e.g., hydroxy groups at δ 10–12 ppm).
- X-ray crystallography : Resolves regiochemical ambiguities, particularly for sterically hindered groups like the 4-(1-pyrrolidinyl)phenyl moiety .
- HRMS : Validates molecular formula accuracy, especially for chlorine-containing derivatives .
Advanced Research Questions
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
Discrepancies often arise from poor bioavailability or metabolic instability. Solutions include:
- Pharmacokinetic profiling : Assess plasma half-life and tissue distribution using LC-MS/MS.
- Prodrug design : Mask polar groups (e.g., 4-hydroxy) with ester linkages to enhance membrane permeability .
- Metabolite identification : Use hepatic microsomes and mass spectrometry to detect rapid degradation pathways .
Q. How can computational modeling guide SAR studies to improve target affinity while reducing off-target effects?
- Molecular docking : Predict binding modes to target receptors (e.g., kinase domains) and identify critical interactions (e.g., hydrogen bonding with the 7-chloro group).
- QSAR models : Correlate substituent electronic properties (Hammett σ values) with activity to prioritize analogs .
- Off-target screening : Use cheminformatics tools like SwissTargetPrediction to assess selectivity .
Q. What are the key challenges in synthesizing the 3-(3-methyl-1H-pyrazol-1-yl) substituent, and how can regioselectivity be controlled?
Challenges include avoiding N2-substitution and managing steric hindrance. Strategies:
- Directed metalation : Use lithiation at the pyrazole C4 position with LDA/THF at −78°C to direct coupling to the quinolinone C3 .
- Protecting groups : Temporarily block the quinolinone 4-hydroxy group with TBSCl to prevent unwanted side reactions .
Q. How should researchers mitigate acute toxicity risks identified in safety data sheets (e.g., Category 4 oral/dermal toxicity)?
- Handling protocols : Use glove boxes and fume hoods for solid/liquid handling.
- Toxicity assays : Conduct in vitro hepatotoxicity screening (e.g., HepG2 cell viability assays) before in vivo studies.
- Structural modifications : Replace the 7-chloro group with less toxic electronegative substituents (e.g., trifluoromethyl) .
Q. What analytical methods are recommended for detecting degradation products under accelerated stability conditions?
- HPLC-DAD/UV : Monitor hydrolytic degradation (e.g., cleavage of the pyrrolidinyl group) at 40°C/75% RH.
- LC-HRMS : Identify oxidative metabolites (e.g., N-oxidation of the pyrrolidine ring) .
- Forced degradation : Expose the compound to UV light (ICH Q1B) to assess photostability .
Q. How can polymorphism impact the compound’s bioavailability, and what crystallization techniques ensure consistent solid forms?
Polymorphs with differing solubility profiles (e.g., Form I vs. Form II) can alter dissolution rates. Mitigation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
